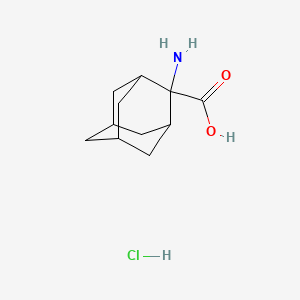

2-Aminoadamantane-2-carboxylic acid hydrochloride

Beschreibung

2-Aminoadamantane-2-carboxylic acid hydrochloride (CAS: 50294-51-4) is a tricyclic, achiral α-amino acid derivative with the molecular formula C₁₁H₁₈ClNO₂ and a molecular weight of 231.72 g/mol . Its rigid adamantane backbone and carboxylic acid group confer unique physicochemical properties, including enhanced lipophilicity and stability, making it a valuable probe in biochemical studies. The compound is noted for its ability to inhibit amino acid transport systems, particularly L-leucine and L-methionine uptake in Ehrlich ascites tumor cells, which has implications for cancer and neurological research .

Eigenschaften

IUPAC Name |

2-aminoadamantane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANCSAPAJAELIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoadamantane-2-carboxylic acid hydrochloride typically involves the reaction of 2-adamantanone with ammonia or an amine source under acidic conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoadamantane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis: The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique adamantane structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

- Reactivity: It undergoes various chemical reactions including oxidation, reduction, and substitution. For instance, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Biology

- Biological Activity: Research indicates that this compound may interact with biomolecules, potentially modulating enzyme activities or receptor functions. This interaction is of significant interest for understanding cellular pathways .

- Immunomodulation Studies: Recent studies have explored its role in enhancing immune responses when modified with mannosyl substructures, indicating potential applications in vaccine development and immunotherapy .

Medicine

- Therapeutic Potential: Ongoing research investigates its efficacy as a therapeutic agent for various diseases, particularly those affecting the central nervous system (CNS). Its ability to modulate glutamate neurotransmission through interaction with mGlu5 receptors positions it as a candidate for treating CNS disorders .

- Pharmaceutical Compositions: The compound is being studied for inclusion in pharmaceutical formulations aimed at improving the therapeutic window of traditional CNS agents. Its unique properties may offer advantages over existing treatments .

Industry

- Material Science Applications: this compound is utilized in developing advanced materials due to its unique chemical structure. Applications include its use in additive manufacturing, catalysts, and electronic materials .

Case Studies

- Immunomodulatory Effects : A study demonstrated that di-mannosylated derivatives of adamantyl compounds significantly enhanced IgG production in vivo, suggesting potential applications in vaccine adjuvants. The binding affinity to NOD2 receptors was notably improved with increased mannosylation .

- CNS Modulation : Research on adamantyl amide derivatives has shown promise in modulating glutamate neurotransmission via mGlu5 receptors, indicating therapeutic potential for conditions such as anxiety and depression .

Wirkmechanismus

The mechanism of action of 2-aminoadamantane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight | CAS Number | Structure Type | Chirality | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Aminoadamantane-2-carboxylic acid HCl | 231.72 | 50294-51-4 | Tricyclic adamantane | Achiral | Amino, carboxylic acid |

| 2-Aminoindan-2-carboxylic acid HCl | 213.65 | 33584-60-0 | Bicyclic indane | Chiral | Amino, carboxylic acid |

| cis-2-Amino-2-methylcyclopentane-1-carboxylic acid HCl | 179.64 (base) | 156292-34-1 | Monocyclic cyclopentane | Chiral | Amino, carboxylic acid, methyl |

| 1-Aminoadamantane hydrochloride | 187.71 | 665-66-7 | Tricyclic adamantane | Achiral | Amino |

Key Observations :

- Tricyclic vs.

- Chirality: Unlike chiral analogs (e.g., 2-aminoindan-2-carboxylic acid HCl), the achirality of 2-aminoadamantane-2-carboxylic acid HCl simplifies its interaction with transport proteins, avoiding enantiomer-specific activity .

- Functional Groups: The carboxylic acid moiety enables ionic interactions with biological targets, distinguishing it from non-carboxylated analogs like 1-aminoadamantane hydrochloride .

Key Insights :

- Transport Inhibition: 2-Aminoadamantane-2-carboxylic acid HCl uniquely targets multiple amino acid transporters, unlike 1-aminoadamantane hydrochloride, which focuses on NMDA receptors .

- Therapeutic Potential: While hydantoin derivatives are established in cancer chemotherapy, 2-aminoadamantane-2-carboxylic acid HCl’s tricyclic structure offers novel mechanisms for drug development .

Biologische Aktivität

2-Aminoadamantane-2-carboxylic acid hydrochloride (AACA-HCl) is a synthetic compound derived from adamantane, which is characterized by its unique cage-like structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly its interaction with the P2X7 receptor, which is implicated in various neurological and inflammatory processes.

Chemical Structure and Properties

- Molecular Formula : C11H17NO2·HCl

- Molecular Weight : 229.72 g/mol

- Functional Groups : Amino group (NH₂) and carboxylic acid group (COOH) attached to the same carbon atom within the adamantane framework.

The geminal configuration of AACA-HCl enhances its biological activity by allowing it to interact effectively with biological targets.

AACA-HCl primarily targets the P2X7 receptor, a type of purinergic receptor involved in various cellular processes, including neurotransmitter release and inflammation. The interaction with this receptor leads to:

- Inhibition of Glutamate Release : AACA-HCl blocks P2X7-evoked glutamate release, which is crucial for modulating pain and neuroinflammatory responses.

- Impact on Purinergic Signaling Pathways : The compound influences purinergic signaling, potentially altering cellular responses in pain pathways and neuroinflammatory conditions.

Analgesic Properties

Research indicates that AACA-HCl exhibits significant analgesic effects. In animal models, it has been shown to reduce pain sensitivity, suggesting its potential as a therapeutic agent for pain management.

Anti-inflammatory Effects

Studies have demonstrated that AACA-HCl can modulate inflammatory responses. Its ability to inhibit the release of pro-inflammatory cytokines through P2X7 receptor antagonism highlights its potential in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest that AACA-HCl may offer neuroprotective benefits. By inhibiting excessive glutamate release, it could help prevent excitotoxicity, a process that contributes to neurodegenerative diseases.

Case Studies and Experimental Data

-

In Vivo Studies :

- In a study involving mice subjected to inflammatory pain models, administration of AACA-HCl resulted in a statistically significant reduction in pain behavior compared to control groups.

- The compound was administered at varying doses (10 mg/kg, 20 mg/kg), with the higher dose showing enhanced efficacy.

-

In Vitro Studies :

- Cell cultures treated with AACA-HCl exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS).

- The IC50 value for inhibition of glutamate release was determined to be approximately 15 µM.

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminoadamantane | Lacks carboxylic acid group | Moderate analgesic properties |

| 2-Adamantanone | Ketone functional group | Limited analgesic activity |

| 1-Aminoadamantane | Different substitution patterns | Minimal anti-inflammatory effects |

Safety Profile

AACA-HCl has been assigned a GHS07 signal word "Warning" due to potential hazards such as irritation and toxicity upon exposure. Safety measures should be observed during handling and experimentation.

Q & A

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use NIOSH-approved N95 respirators if aerosolization is possible during weighing .

- Ventilation : Conduct experiments in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .

- Spill Management : Absorb spills with diatomaceous earth, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Data Contradiction Note : While SDS sheets often lack ecological toxicity data, assume high environmental persistence and avoid drainage disposal .

How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?

Advanced Research Focus

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may destabilize the compound under basic conditions. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 4°C. For long-term storage, lyophilize and store at –20°C under argon to prevent hygroscopic degradation .

Methodological Insight : Use dynamic light scattering (DLS) to monitor aggregation in buffer solutions, which can confound IC50 measurements in enzyme inhibition assays .

What strategies resolve contradictions in reported bioactivity data for adamantane derivatives?

Q. Advanced Research Focus

- Batch Consistency : Reproduce assays using independently synthesized batches to rule out synthetic variability .

- Assay Interference Controls : Test the hydrochloride counterion alone to isolate its impact on readouts (e.g., false positives in kinase assays due to Cl⁻ interactions) .

- Meta-Analysis : Cross-reference data across orthogonal platforms (e.g., SPR vs. fluorescence polarization) to validate target engagement .

How can researchers optimize reaction yields for derivatives of this compound?

Q. Advanced Research Focus

- Microwave-Assisted Synthesis : Reduces reaction times from 24 hours to <2 hours with 15–20% yield improvement via controlled dielectric heating .

- Catalyst Screening : Test Brønsted acid catalysts (e.g., p-TsOH) for Friedel-Crafts alkylation steps, which enhance regioselectivity on the adamantane core .

Data Contradiction Note : Some literature reports high yields (>80%) under ambient conditions, but reproducibility often requires inert atmospheres and moisture-free solvents .

What analytical techniques are recommended for detecting degradation products in stored samples?

Q. Advanced Research Focus

- LC-MS/MS with electrospray ionization (ESI) identifies hydrolyzed products (e.g., free adamantane-carboxylic acid) and oxidative byproducts.

- Thermogravimetric Analysis (TGA) quantifies moisture uptake, which accelerates decomposition in hydrochloride salts .

How should researchers address the lack of ecological toxicity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.